N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate aromatic amine with a sulfonyl chloride to form the sulfonamide. The piperidine ring could be introduced through a variety of methods, including nucleophilic substitution reactions .Molecular Structure Analysis
The compound contains a sulfonamide group attached to a trifluoromethyl-substituted benzene ring. It also has a piperidine ring, which is a type of heterocyclic amine, attached to another benzene ring via a methoxy group .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence its properties .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancement
Research on SB-399885, a compound structurally similar to benzenesulfonamides, demonstrates its role as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This substance has shown significant potential in reversing age-dependent deficits in water maze spatial learning and improving recall tasks in aged rats, indicating its application in addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Enzyme Inhibition
N-(4-Phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neurodegenerative diseases. These inhibitors have shown effectiveness in blocking rat and gerbil kynurenine 3-hydroxylase after oral administration, suggesting their utility in exploring the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).
Potential Anticancer Activity
A study on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides highlights their cytotoxic activities, particularly the 3,4,5-trimethoxy and the 4-hydroxy derivatives, against various cancer cell lines. These findings underline the importance of sulfonamides in the development of new lead anticancer agents, showcasing their potential role in tumor-specificity and as carbonic anhydrase inhibitors (Gul et al., 2016).
Mechanism of Action
Biochemical Pathways
It is known that the compound is part of a class of molecules that are considered for the design of new drugs and drug delivery devices .
Action Environment
It is known that these compounds are only marginally stable in water , which could have implications for their use in different environments.
Future Directions
properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3S/c1-27-17-9-11-24(12-10-17)16-7-5-15(6-8-16)23-28(25,26)18-4-2-3-14(13-18)19(20,21)22/h2-8,13,17,23H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHGBZJFTSOAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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